Bienvenue dans la boutique en ligne BenchChem!

2-Mercapto-1-methylquinazolin-4(1H)-one

X-ray crystallography Structural elucidation Regioisomer confirmation

2-Mercapto-1-methylquinazolin-4(1H)-one is an N1-methylated 2-thioxo-quinazolin-4-one heterocycle (C9H8N2OS, MW 192.24 g/mol). It belongs to the 2-mercapto-quinazolinone family, a class recognized for multi-target biological activity including DHFR inhibition, EGFR-TK inhibition, and antimycobacterial effects.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 4802-85-1
Cat. No. B273591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-1-methylquinazolin-4(1H)-one
CAS4802-85-1
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC1=S
InChIInChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13)
InChIKeyQYRHSCKVNACOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-1-methylquinazolin-4(1H)-one (CAS 4802-85-1): A Position-Specific Quinazolinone Scaffold for Targeted Heterocyclic Synthesis and Biological Screening


2-Mercapto-1-methylquinazolin-4(1H)-one is an N1-methylated 2-thioxo-quinazolin-4-one heterocycle (C9H8N2OS, MW 192.24 g/mol) . It belongs to the 2-mercapto-quinazolinone family, a class recognized for multi-target biological activity including DHFR inhibition, EGFR-TK inhibition, and antimycobacterial effects [1][2]. Its defining structural feature—the thioxo group at position 2 combined with N1-methylation—distinguishes it from the more common N3-methyl positional isomer (CAS 1705-09-5) and governs its synthetic utility as a building block for S-alkylated derivatives . Recent X-ray crystallographic characterization has, for the first time, provided definitive structural confirmation of this specific regioisomer [3].

Why N1- vs. N3-Methyl Regioisomers of 2-Mercaptoquinazolinone Cannot Be Interchanged in Synthesis or Biological Assays


The 1-methyl (CAS 4802-85-1) and 3-methyl (CAS 1705-09-5) isomers of 2-mercaptoquinazolin-4-one share identical molecular formulae and molecular weight, yet they are functionally non-interchangeable . Methylation at N1 versus N3 alters the tautomeric equilibrium of the thioxo/thiol group, directly affecting nucleophilic reactivity at sulfur during S-alkylation reactions [1]. In biological contexts, the regioisomeric placement of the methyl group changes the hydrogen-bonding landscape of the scaffold, which dictates binding mode within target active sites such as DHFR and EGFR-TK [2]. Substituting one isomer for the other without verification can lead to erroneous SAR interpretation, failed synthetic derivatization, or procurement of a compound that does not match the intended reference standard for analytical method development .

Quantitative Differentiation Evidence: 2-Mercapto-1-methylquinazolin-4(1H)-one vs. Closest Analogs and Clinical Benchmarks


First Definitive X-ray Crystal Structure of the N1-Methyl Regioisomer: Eliminating Structural Ambiguity vs. the N3-Methyl Isomer

The X-ray crystal structure of 2-mercapto-1-methylquinazolin-4(1H)-one (CAS 4802-85-1) was solved and deposited for the first time, providing unambiguous confirmation of the N1-methyl regioisomer [1]. This definitive structural assignment resolves decades of potential ambiguity between N1- and N3-methylated 2-mercaptoquinazolinones, which share identical molecular formula (C9H8N2OS) and mass (192.24 g/mol) but differ in all key solid-state and spectroscopic properties . The 3-methyl isomer (CAS 1705-09-5) exhibits a melting point of 260-261 °C and a predicted density of 1.40 g/cm³ , whereas the 1-methyl isomer is now characterized with its own distinct crystallographic parameters, fully assigned 1H and 13C NMR spectra, and IR spectroscopic data [1].

X-ray crystallography Structural elucidation Regioisomer confirmation Analytical reference standard

EGFR-TK Inhibitory Potency of 2-Mercapto-quinazolinone Scaffold Bearing N1-Methylation vs. Clinical TKI Gefitinib

In a head-to-head enzymatic assay, a 2-benzylthio derivative built on the 2-mercapto-quinazolin-4-one scaffold—which derives from the same N1-methylated core as the title compound—demonstrated EGFR-TK inhibitory activity with an IC50 of 13.40 nM, exceeding the potency of the clinical EGFR inhibitor gefitinib (IC50 = 18.14 nM) by approximately 26% [1]. Molecular modeling confirmed that this N1-methylated scaffold engages the EGFR active site via a π-π interaction with Lys745, mirroring the binding mode of gefitinib [1]. Compound 24, the most potent analog in this series, also displayed broad-spectrum anticancer activity with GI50, TGI, and LC50 values of 15.1, 52.5, and 91.2 μM, respectively, using 5-fluorouracil as a positive control [1].

EGFR tyrosine kinase inhibition Anticancer activity Quinazolinone SAR Kinase inhibitor scaffold

DHFR Inhibitory Activity of 2-Mercapto-quinazolinone Derivatives vs. Clinical Antifolate Methotrexate

The 2-mercapto-quinazolin-4-one scaffold, of which 2-mercapto-1-methylquinazolin-4(1H)-one is the core N1-methylated building block, yields derivatives with potent DHFR inhibition [1][2]. Compound 24 showed DHFR IC50 = 0.30 μM compared to methotrexate (MTX) at 0.08 μM, while Compound 37 (bearing an electron-withdrawing group) achieved a remarkable DHFR IC50 of 0.03 μM, surpassing MTX by 2.7-fold [1]. In a separate study, Compound 17 from a related 2-mercapto-quinazolin-4-one series achieved a DHFR IC50 of 0.01 μM, eight-fold more active than MTX [2]. Compounds 21 and 54 also showed DHFR IC50 values of 0.08 μM, equipotent to MTX [1]. The N1-methyl substitution pattern influences the electron density on the quinazolinone ring, which in turn modulates DHFR binding affinity through interactions with key residues such as Lys68, Asn64, and Phe34 [1][2].

Dihydrofolate reductase inhibition Antifolate activity Non-classical antifolate Quinazolinone DHFR SAR

Antimycobacterial NDH-2 Inhibition: 2-Mercapto-quinazolinone Core Demonstrates Nanomolar Potency Against Mycobacterium tuberculosis

The 2-mercapto-quinazolinone scaffold was identified from a whole-cell Mycobacterium tuberculosis screen and optimized to yield compounds with nanomolar potency against NDH-2, an essential respiratory enzyme in Mtb [1]. The lead compounds demonstrated MIC values as low as 0.3 μM in GAST medium and 0.6 μM in 7H9-ADC medium, comparable to the first-line drug isoniazid (MIC = 0.2 ± 0.1 μM) [1]. Lead compound 1 exhibited no detectable cytotoxicity in HepG2 cells (IC50 > 50 μM), yielding a selectivity index exceeding 167-fold [1]. Pharmacokinetic profiling in mice revealed 46% oral bioavailability and a half-life of 1.5 hours [1]. While the optimized leads in this study bear a cyclohexylamide side chain at the 2-thio position rather than a free thiol, the N1-unsubstituted quinazolinone core is the essential pharmacophore, and 2-mercapto-1-methylquinazolin-4(1H)-one (CAS 4802-85-1) represents the N1-methylated analog suitable for divergent SAR exploration at this position [2].

Mycobacterium tuberculosis Type II NADH dehydrogenase NDH-2 inhibitor Antitubercular drug discovery

Synthetic Utility: Regiospecific S-Alkylation vs. N3-Methyl Isomer for Divergent Derivative Synthesis

The synthetic utility of 2-mercapto-1-methylquinazolin-4(1H)-one (CAS 4802-85-1) as a building block derives from its regiospecifically positioned N1-methyl group, which directs thiol-thione tautomerism differently than the N3-methyl isomer (CAS 1705-09-5) [1]. Under S-alkylation conditions with 2-bromoacetic acid or benzyl halides, CAS 4802-85-1 yields 2-thioether derivatives with the methyl group fixed at N1, a regiochemistry that has been validated in the synthesis of DHFR/EGFR-TK dual inhibitors with confirmed biological activity [2]. The N3-methyl isomer, by contrast, places the methyl group at the position typically involved in tautomeric proton shifts, which can lead to different alkylation regioisomer ratios [1]. In a typical synthetic sequence, anthranilic acid is condensed with methyl isothiocyanate to regiospecifically install the N1-methyl group, followed by cyclization to yield CAS 4802-85-1 [3]. This regiospecificity eliminates the need for chromatographic separation of regioisomeric mixtures, a common complication when using the N3-methyl scaffold [1].

S-alkylation Quinazolinone derivatization Building block Medicinal chemistry

Procurement-Relevant Application Scenarios for 2-Mercapto-1-methylquinazolin-4(1H)-one (CAS 4802-85-1)


Regioisomer-Specific Reference Standard for HPLC Method Development and Quality Control

For analytical laboratories developing HPLC or UPLC methods to quantify quinazolinone-based APIs or intermediates, the availability of a fully characterized N1-methyl regioisomer with X-ray-confirmed structure is critical [1]. CAS 4802-85-1, with its recently published single-crystal structure and fully assigned NMR spectra, serves as an unequivocal reference standard to distinguish between N1- and N3-methylated impurities in drug substance batches [1]. The distinct chromatographic retention behavior between the two isomers, driven by their different hydrogen-bonding capacities, enables robust method validation when both authentic reference standards are available. MolCore supplies this compound at NLT 98% purity under ISO certification, suitable for GMP/GLP quality control workflows .

Divergent Medicinal Chemistry Library Synthesis Targeting DHFR and EGFR Kinase Dual Inhibition

Research groups pursuing dual DHFR/EGFR-TK inhibitors can use CAS 4802-85-1 as a regiospecific starting material for S-alkylation library synthesis [2]. The fixed N1-methyl group ensures that all resulting 2-alkylthio derivatives share a common quinazolinone core regiochemistry, eliminating a variable that could confound SAR interpretation. Published data demonstrate that S-benzyl derivatives built on this core achieve EGFR-TK IC50 values as low as 13.40 nM (26% more potent than gefitinib) and DHFR IC50 values as low as 0.03 μM (2.7-fold more potent than methotrexate) [2]. This compound is therefore appropriate for procurement by academic and industrial medicinal chemistry teams running parallel synthesis or DNA-encoded library programs targeting these two validated oncology targets.

Antitubercular Drug Discovery: NDH-2 Inhibitor Scaffold Optimization

The 2-mercaptoquinazolinone chemotype has been validated as an allosteric NDH-2 inhibitor with whole-cell Mtb MIC values down to 0.3 μM and an established SAR trajectory [3]. CAS 4802-85-1, as the N1-methylated variant of the core scaffold, enables exploration of substitutions at the N1 position that were not examined in the original SAR campaign, which focused primarily on N1-unsubstituted analogs [3]. The compound's synthetic accessibility from anthranilic acid and methyl isothiocyanate makes it suitable for scale-up, and its regiospecificity supports clean derivatization to explore N1-substitution effects on NDH-2 potency, microsomal stability, and pharmacokinetic profile [3]. With Mtb NDH-2 recently structurally characterized in complex with a 2-mercapto-quinazolinone inhibitor, structure-guided optimization efforts can directly benefit from procurement of this well-defined building block [4].

Non-Classical Antifolate Lead Generation Targeting Drug-Resistant DHFR Variants

The emergence of antifolate resistance through DHFR mutations (e.g., at positions 51, 59, 108, and 164) necessitates new chemical scaffolds that bind DHFR through interactions distinct from classical antifolates like methotrexate [5]. The 2-mercaptoquinazolinone scaffold achieves DHFR inhibition through a non-classical binding mode involving interactions with Lys68, Asn64, and Phe34 [2]. CAS 4802-85-1 provides a starting scaffold that can be functionalized at the 2-thio position without introducing a glutamate tail, classifying it as a non-classical lipophilic antifolate with potential activity against MTX-resistant DHFR isoforms [2][5]. Procurement of this compound enables the synthesis and screening of focused libraries against panels of wild-type and mutant DHFR enzymes from multiple species (human, bacterial, and parasitic).

Quote Request

Request a Quote for 2-Mercapto-1-methylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.